(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone
Description
(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone is a bicyclic organic compound featuring a tetrahydroquinoline core substituted with an amino group at position 2 and a benzoyl moiety at position 2. Its molecular formula is C₁₆H₁₆N₂O, with a molecular weight of 252.31 g/mol. The compound’s structure combines aromatic (phenyl) and partially saturated (tetrahydroquinoline) systems, conferring unique electronic and steric properties. It has been studied for applications in medicinal chemistry, particularly as a scaffold for bioactive molecules, due to its ability to interact with biological targets via hydrogen bonding (amino group) and π-π stacking (aromatic rings) .
Properties
IUPAC Name |
(2-amino-5,6,7,8-tetrahydroquinolin-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-16-13(15(19)11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)18-16/h1-3,6-7,10H,4-5,8-9H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGLKCVCHGCPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C(=O)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447962-29-9 | |
| Record name | 3-benzoyl-5,6,7,8-tetrahydroquinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone typically involves the condensation of 2-aminobenzyl alcohol with ketones or alcohols in the presence of a base. One common method is the Friedlander annulation, which involves the reaction of 2-amino substituted aromatic ketones with reactive methylene group-containing carbonyl compounds . The reaction conditions often include the use of ethyl ammonium nitrate as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives, each with distinct pharmacological properties .
Scientific Research Applications
(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone are best contextualized by comparing it with analogs differing in substituents, ring saturation, or heteroatom inclusion. Below is a detailed analysis:
Structural Analogues with Modified Substituents
- Key Observations: The thieno-fused analogs exhibit stronger π-conjugation and redshifted UV-Vis spectra compared to the parent compound, attributed to sulfur’s electron-rich nature . Alkyl substitutions (e.g., ethyl or methyl groups) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
Functional Analogues with Varied Heterocycles
- Key Observations: Electron-withdrawing groups (e.g., cyano, ketone) reduce fluorescence efficiency but stabilize the molecule against oxidative degradation .
Research Findings and Trends
Synthetic Routes: The parent compound is synthesized via [4+2] annulation of enaminones and anthranils, achieving yields of 65–78% . Thieno-fused analogs require sulfur incorporation during cyclization, as seen in ’s protocols .
Solvent Effects: Fluorescence intensity of amino-substituted methanones correlates with solvent polarity. For example, compound 2 () shows a 30% increase in quantum yield in ethanol versus hexane .
Biological Activity
(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H14N2O
- Molecular Weight : 242.28 g/mol
The structure consists of a tetrahydroquinoline moiety linked to a phenyl group through a methanone functional group. This unique structure contributes to its biological properties.
Biological Activity Overview
Research indicates that (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. Molecular docking studies have indicated that it interacts effectively with bacterial proteins, which may inhibit their function .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways .
- Anti-inflammatory Effects : Evidence suggests that (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone can reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It potentially modulates receptors associated with inflammation and cancer progression.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
